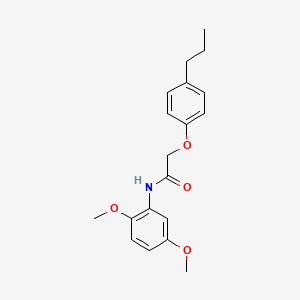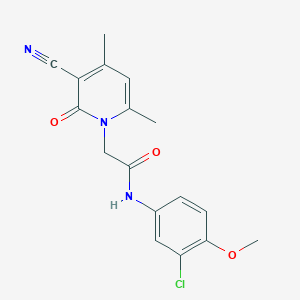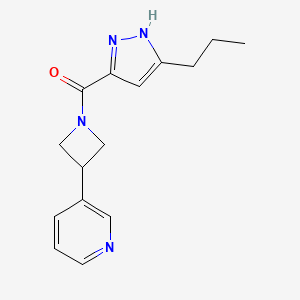
N-(2,5-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and 4-propylphenol.
Formation of Intermediate: The 2,5-dimethoxyaniline is reacted with chloroacetyl chloride to form N-(2,5-dimethoxyphenyl)chloroacetamide.
Final Product: The intermediate is then reacted with 4-propylphenol in the presence of a base (e.g., sodium hydroxide) to yield this compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The compound’s functional groups determine its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,5-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide
- N-(2,5-dimethoxyphenyl)-2-(4-ethylphenoxy)acetamide
- N-(2,5-dimethoxyphenyl)-2-(4-butylphenoxy)acetamide
Uniqueness
N-(2,5-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its physical, chemical, and biological properties. The presence of the propyl group may affect its lipophilicity and interaction with biological targets compared to similar compounds with different alkyl groups.
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-4-5-14-6-8-15(9-7-14)24-13-19(21)20-17-12-16(22-2)10-11-18(17)23-3/h6-12H,4-5,13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHIUGGUHVIMJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-3,4-dimethoxybenzamide](/img/structure/B5576582.png)
![4-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5576587.png)
![N-[(3S*,4R*)-1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5576592.png)
![N-[4-(DIMETHYLAMINO)PHENYL]-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE](/img/structure/B5576597.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylbenzamide](/img/structure/B5576599.png)
![(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(2-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B5576609.png)
![4-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5576611.png)
![N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B5576618.png)
![2-[4-({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)PHENYL]ACETIC ACID](/img/structure/B5576625.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5576626.png)

![2-(4-METHOXYPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE](/img/structure/B5576645.png)
